molecular formula C40H78O3 B1269801 Arachidic anhydride CAS No. 55726-22-2

Arachidic anhydride

Cat. No.: B1269801
CAS No.: 55726-22-2
M. Wt: 607 g/mol
InChI Key: AUONNNVJUCSETH-UHFFFAOYSA-N
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Description

Arachidic anhydride, also known as eicosanoic anhydride, is a chemical compound with the molecular formula C40H78O3 and a molecular weight of 607.05 g/mol . It is derived from arachidic acid (eicosanoic acid), a saturated fatty acid commonly found in peanut oil and other vegetable oils. This compound is primarily used in organic synthesis and industrial applications due to its reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidic anhydride can be synthesized through the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion . The general reaction involves the following steps:

  • Preparation of arachidic acid chloride by reacting arachidic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
  • Reaction of the resulting arachidic acid chloride with the sodium salt of arachidic acid to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of solvents such as pyridine to facilitate the reaction and control the temperature to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions: Arachidic anhydride undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form arachidic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

    Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Hydrolysis: Water, often with a catalytic amount of acid or base.

    Alcoholysis: Alcohols such as methanol or ethanol, often with a base catalyst.

    Aminolysis: Amines such as ammonia or primary amines, often with a base catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Hydrolysis: Arachidic acid.

    Alcoholysis: Arachidic esters.

    Aminolysis: Arachidic amides.

    Reduction: Arachidyl alcohol.

Scientific Research Applications

Arachidic anhydride has several applications in scientific research, including:

    Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: Utilized in the preparation of polymers and copolymers with specific properties.

    Biological Studies: Employed in the study of fatty acid metabolism and the synthesis of biologically active molecules.

    Industrial Applications: Used in the production of surfactants, lubricants, and plasticizers.

Comparison with Similar Compounds

  • Acetic Anhydride
  • Succinic Anhydride
  • Phthalic Anhydride
  • Maleic Anhydride

Properties

IUPAC Name

icosanoyl icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H78O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(41)43-40(42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUONNNVJUCSETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H78O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340753
Record name Arachidic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55726-22-2
Record name Eicosanoic acid, 1,1′-anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55726-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arachidic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arachidic Anhydride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does arachidic anhydride interact with graphite to form chiral structures despite being an achiral molecule?

A1: this compound, with its two identical alkyl chains connected by an anhydride group, adopts an extended conformation upon adsorption onto graphite. [] This extended form exhibits a shift between the alkyl chains along the molecular backbone. Through weak van der Waals forces, the molecules self-assemble into highly ordered, two-dimensional domains on the graphite surface. Interestingly, this self-assembly process spontaneously generates two types of domains (labeled 'm' and 'm'') that are mirror images of each other. These domains, though formed from an achiral molecule, exhibit opposite chiralities due to the specific arrangement of the alkyl chains relative to the row-packing direction within each domain. This phenomenon highlights the ability of even simple, achiral molecules to form complex, chiral structures through self-assembly.

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